Bis(diphenylphosphino)methane (dppm), identified by CAS 2071-20-7, is a foundational bidentate phosphine ligand characterized by its single methylene bridge. This structural feature imparts an exceptionally tight natural bite angle of approximately 72–73° [1]. Unlike longer-chain analogs that comfortably chelate a single metal center, dppm's short backbone creates significant ring strain in mononuclear complexes. Consequently, dppm exhibits a profound thermodynamic preference to act as a bridging ligand (μ2-coordination) between two metal centers [1]. This unique property makes it an indispensable procurement choice for researchers synthesizing bimetallic clusters, A-frame coordination complexes, and luminescent coinage metal compounds where forced metal-metal proximity (metallophilicity) is required.
Attempting to substitute dppm with generic in-class alternatives, such as 1,2-bis(diphenylphosphino)ethane (dppe) or 1,3-bis(diphenylphosphino)propane (dppp), fundamentally alters the structural trajectory of the resulting complexes[1]. Because dppe and dppp possess larger natural bite angles (approximately 85° and 91°, respectively), they preferentially chelate a single metal to form stable five- or six-membered rings[1]. If a buyer procures dppe for a bimetallic synthesis, the ligand will fail to bridge the metals, completely aborting the formation of the target A-frame or bimetallic cluster [2]. Therefore, dppm cannot be substituted when the application relies on enforcing close metal-metal contacts, cooperative bimetallic catalysis, or metallophilic luminescence.
The single methylene bridge in dppm dictates its coordination chemistry, strongly favoring the bridging of two transition metals over mononuclear chelation. In the synthesis of dirhodium A-frame complexes, the introduction of dppm successfully bridges the two metal centers, pulling them into close proximity (Rh-Rh separation of ~3.3 Å) [1]. In direct contrast, attempting the same synthesis with the dppe comparator (ethane bridge) fails to yield the bridged bimetallic product; instead, dppe chelates a single metal center due to its larger bite angle [1]. This binary structural divergence proves that dppm is strictly required for assembling these bimetallic architectures.
| Evidence Dimension | Coordination mode and bimetallic product yield |
| Target Compound Data | dppm (72° bite angle) yields 100% bridged bimetallic A-frame complex (Rh-Rh ~3.3 Å). |
| Comparator Or Baseline | dppe (85° bite angle) yields 0% bridged product, defaulting to mononuclear chelation. |
| Quantified Difference | Complete structural divergence; dppm enables bimetallic bridging while dppe strictly prevents it. |
| Conditions | Synthesis of dirhodium complexes from mononuclear precursors. |
Buyers targeting cooperative bimetallic catalysis or cluster synthesis must procure dppm, as longer-chain analogs will structurally abort the bimetallic assembly.
In the development of luminescent coinage metal complexes, the bridging capability of dppm is exploited to enforce close metal-metal contacts (metallophilicity), which critically alters photophysical properties. For trinuclear copper(I) pyrazolate complexes, bridging dppm ligands lock the Cu centers into a rigid geometry that minimizes the singlet-triplet energy gap (ΔEST) to just 1080 cm⁻¹[1]. This structural enforcement triggers highly efficient Thermally Activated Delayed Fluorescence (TADF), achieving a photoluminescence quantum yield (PLQY) of 41% at 298 K[1]. Without the specific short-bite bridging of dppm, the required Cu-Cu proximity is lost, drastically reducing room-temperature emission efficiency.
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) and Singlet-Triplet Gap |
| Target Compound Data | dppm-bridged Cu(I) complex achieves 41% PLQY and ΔEST of 1080 cm⁻¹. |
| Comparator Or Baseline | Non-bridged or flexible mononuclear copper baselines lack efficient room-temperature TADF. |
| Quantified Difference | dppm unlocks high-efficiency (41%) TADF at room temperature by structurally enforcing metallophilic contacts. |
| Conditions | Photophysical measurement of {[3,5-(CF3)2Pz]Cu}3(dppm) at 298 K. |
For OLED or luminescent sensor procurement, dppm provides the exact steric constraints needed to activate high-efficiency TADF in copper complexes.
While dppm is unparalleled for bimetallic systems, it is often the wrong choice for mononuclear catalysis requiring specific steric congestion. In the dual Rh/Ru cascade catalytic synthesis of ethanol from syngas, the bite angle of the phosphine ligand dictates product selectivity [1]. The dppm ligand (bite angle 73°) yielded a poor ethanol selectivity of only 13.7%[1]. In contrast, the dppp comparator (bite angle 91°) provided optimal steric bulk around the Rh center, achieving 86.4% ethanol selectivity [1]. This quantitative comparison highlights that dppm should be avoided for standard mononuclear hydroformylation-type reactions.
| Evidence Dimension | Ethanol selectivity in cascade catalysis |
| Target Compound Data | dppm (73° bite angle) yields 13.7% selectivity. |
| Comparator Or Baseline | dppp (91° bite angle) yields 86.4% selectivity. |
| Quantified Difference | dppp outperforms dppm by 72.7 percentage points in target mononuclear selectivity. |
| Conditions | One-pot homogeneous synthesis of ethanol from syngas and methanol using dual Rh/Ru catalysts. |
Guides buyers to avoid dppm for mononuclear Rh-catalyzed reactions, directing them to dppp to achieve optimal steric congestion and selectivity.
Because dppm strongly prefers to bridge two metal centers rather than chelate a single one, it is the premier ligand for constructing bimetallic complexes. It is heavily procured for synthesizing A-frame dirhodium or dipalladium complexes, where the enforced metal-metal proximity (typically ~3.0–3.3 Å) is utilized for cooperative activation of small molecules [1].
In materials science, dppm is utilized to synthesize highly luminescent coinage metal (Cu, Ag, Au) complexes. By bridging the metals, dppm enforces metallophilic interactions that minimize the singlet-triplet energy gap, unlocking high-efficiency Thermally Activated Delayed Fluorescence (TADF) with quantum yields exceeding 40% at room temperature [2].
In specialized mononuclear applications, the high ring strain of the four-membered dppm chelate makes the ligand hemilabile. One phosphine arm can reversibly detach during a catalytic cycle, temporarily opening a coordination site for substrate binding before re-coordinating to stabilize the intermediate. This makes dppm a valuable precursor for switchable or adaptive catalytic systems [1].
Irritant